molecular formula C18H19ClN2O3 B14250502 2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone CAS No. 365428-07-5

2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone

Cat. No.: B14250502
CAS No.: 365428-07-5
M. Wt: 346.8 g/mol
InChI Key: KVRDILHWUOLRBF-UHFFFAOYSA-N
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Description

2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that features a pyridine ring substituted with a Boc-protected amino group and a chlorophenyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: 4-chlorobenzaldehyde and 2-amino-4-pyridine.

    Step 1: Protection of the amino group on the pyridine ring using Boc anhydride to form Boc-protected 2-amino-4-pyridine.

    Step 2: Formation of the ethanone linkage through a condensation reaction between Boc-protected 2-amino-4-pyridine and 4-chlorobenzaldehyde.

    Reaction Conditions: These reactions are typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug development due to its structural features.

    Industry: As a precursor in the manufacture of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-pyridyl)-1-(4-chlorophenyl)ethanone: Lacks the Boc protection.

    2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Lacks the chlorine substitution on the phenyl ring.

Uniqueness

2-(2-Boc-amino-4-pyridyl)-1-(4-chlorophenyl)ethanone is unique due to the combination of the Boc-protected amino group, the pyridine ring, and the chlorophenyl group, which may confer specific chemical reactivity and biological activity.

Properties

CAS No.

365428-07-5

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2-(4-chlorophenyl)-2-oxoethyl]pyridine-2-carboxylate

InChI

InChI=1S/C18H19ClN2O3/c1-18(2,3)24-17(23)16-15(20)12(8-9-21-16)10-14(22)11-4-6-13(19)7-5-11/h4-9H,10,20H2,1-3H3

InChI Key

KVRDILHWUOLRBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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